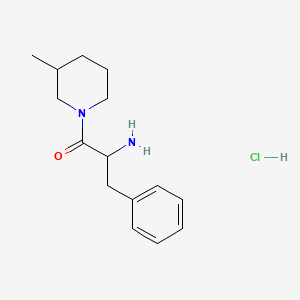
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
説明
“2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound . Unfortunately, there’s no detailed description available in the sources I found.
Molecular Structure Analysis
There’s no detailed molecular structure analysis available for this compound .Physical and Chemical Properties Analysis
Unfortunately, the physical and chemical properties of this compound are not detailed in the sources I found .科学的研究の応用
FTY720 in Cancer Therapy
One significant area of research involves the compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), which, while not the exact compound , shares structural similarities with a focus on nitrogenous organic compounds. FTY720 has been approved by the FDA for treating multiple sclerosis due to its potent immunosuppressive effects. Interestingly, it also exhibits antitumor efficacy in several cancer models, indicating the potential of similar compounds for therapeutic uses. The antitumor activity of FTY720, operating through S1PR-independent mechanisms, underscores the broader research interest in nitrogenous organic compounds for cancer therapy (Li Zhang et al., 2013).
Branched Chain Aldehydes in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are related to the broader class of compounds including 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, has elucidated their importance in food flavor. These studies have contributed to understanding the metabolic pathways and impact of these compounds on food quality and flavor enhancement, highlighting their relevance in food science and technology (B. Smit et al., 2009).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Further extending the scope of research, the study of organotin(IV) complexes demonstrates the anticarcinogenic and toxicological profiles of compounds that share mechanistic pathways or structural features with this compound. These complexes, utilized in various acrylates and carboxylic acid derivatives, exhibit significant biological activity, offering insights into the design and potential therapeutic applications of new drug candidates (Saqib Ali et al., 2018).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The study of hydroxy acids provides a parallel in understanding the application of organic compounds in cosmetic and therapeutic formulations. While structurally distinct, the research methodologies and application areas (e.g., treating photoaging, acne) offer a framework for exploring the potential uses of this compound in dermatological contexts (A. Kornhauser et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIODFZCINOEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


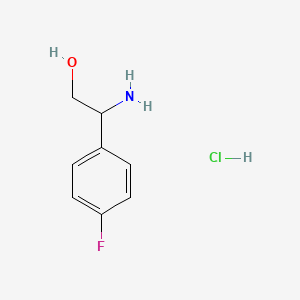
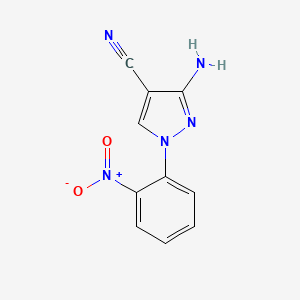
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
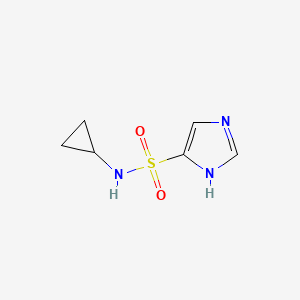
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
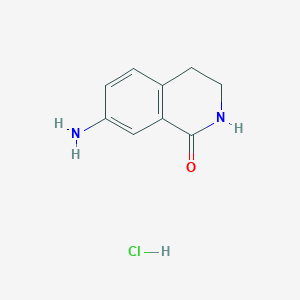
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
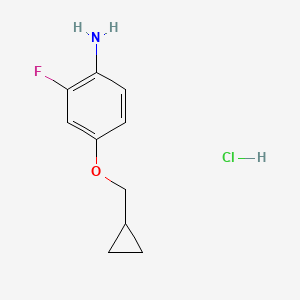
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
amino}acetic acid](/img/structure/B1525067.png)
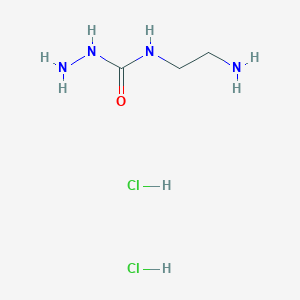
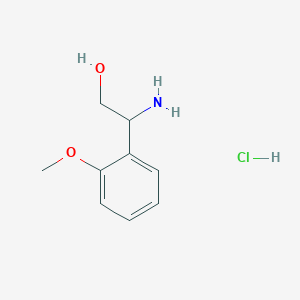
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
